An In-depth Technical Guide to the Basic Properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole
An In-depth Technical Guide to the Basic Properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Hydrazinyl-4-methylbenzo[d]thiazole (CAS No: 20174-68-9). This heterocyclic compound is a key intermediate in the synthesis of various biologically active molecules, including agrochemicals and potential therapeutic agents. This document details its molecular structure, physicochemical characteristics, spectroscopic signature, and reactivity. Furthermore, it outlines established synthetic protocols and explores its current and potential applications in drug discovery and materials science, offering valuable insights for researchers and professionals in these fields.
Introduction and Molecular Structure
2-Hydrazinyl-4-methylbenzo[d]thiazole, also known by its IUPAC name (4-methyl-1,3-benzothiazol-2-yl)hydrazine, is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position.[1] The presence of the reactive hydrazinyl moiety and the versatile benzothiazole scaffold makes this molecule a valuable building block in synthetic chemistry.[2] Its molecular formula is C₈H₉N₃S, and it has a molecular weight of 179.24 g/mol .[3]
The fundamental structure consists of a benzene ring fused to a thiazole ring. The methyl group at position 4 can influence the molecule's solubility and stability, while the active hydrazinyl group at position 2 is the primary site for a variety of chemical transformations, such as condensation and nucleophilic substitution reactions.[3][4]
Below is a diagram illustrating the core chemical structure and a logical breakdown of its key functional components.
Caption: Figure 1: Molecular structure and key functional groups of 2-Hydrazinyl-4-methylbenzo[d]thiazole.
Physicochemical and Crystallographic Properties
The physical and chemical properties of a compound are critical for its application in research and development. 2-Hydrazinyl-4-methylbenzo[d]thiazole is typically a white to light-gray, needle-like crystalline solid.[5] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[3]
Core Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [3] |
| Melting Point | 163-169 °C | [5] |
| Boiling Point (Predicted) | 351.5 ± 35.0 °C | [5] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 2.62 ± 0.20 | [5] |
| XLogP3-AA | 2.3 | [6] |
| Topological Polar Surface Area | 79.2 Ų | [6] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of 2-Hydrazinyl-4-methylbenzo[d]thiazole. The compound crystallizes in the monoclinic crystal system with the space group P2₁.[3][6] The benzothiazole ring system is nearly planar. In the crystal lattice, molecules are linked by intermolecular N-H···N hydrogen bonds, forming sheets along the (001) plane.[6]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [3][6] |
| Space Group | P2₁ | [3][6] |
| a | 3.893 (2) Å | [6] |
| b | 7.312 (4) Å | [6] |
| c | 14.137 (8) Å | [6] |
| β | 93.416 (13)° | [6] |
| Volume | 401.7 (4) ų | [6] |
| Z | 2 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Hydrazinyl-4-methylbenzo[d]thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the different protons in the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic methyl group protons typically appear as a sharp singlet at approximately δ 2.54 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydrazinyl-4-methylbenzo[d]thiazole displays characteristic absorption bands that correspond to its functional groups. These vibrational modes provide confirmatory evidence of the molecular structure.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Under electrospray ionization (ESI) conditions, 2-Hydrazinyl-4-methylbenzo[d]thiazole typically shows a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 180.0526, which is consistent with the calculated exact mass.[3]
Chemical Reactivity and Synthesis
The chemical behavior of 2-Hydrazinyl-4-methylbenzo[d]thiazole is largely dictated by the reactivity of the hydrazinyl group.
Key Reactions
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Condensation Reactions: The hydrazinyl group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a wide array of derivatives with potential biological activities.[4][7]
-
Nucleophilic Substitution: The terminal nitrogen atom of the hydrazine moiety can act as a nucleophile, participating in substitution reactions.[4]
-
Cyclization Reactions: The bifunctional nature of the molecule allows it to be used in the synthesis of various fused heterocyclic systems.
Caption: Figure 2: Major reaction types involving the hydrazinyl group of the title compound.
Synthetic Protocols
Several methods for the synthesis of 2-Hydrazinyl-4-methylbenzo[d]thiazole have been reported. A common and effective approach involves the reaction of a 2-substituted-4-methylbenzothiazole with hydrazine hydrate.
Protocol: Synthesis from 4-Methyl-2-aminobenzothiazole [8]
-
Reaction Setup: To a suspension of 4-methyl-2-aminobenzothiazole in ethylene glycol, add an excess of hydrazine hydrate and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to 120-130 °C and reflux for 3-6 hours under a nitrogen atmosphere.
-
Isolation: Cool the mixture to room temperature, which should induce precipitation of the product.
-
Purification: Collect the precipitate by filtration and wash with ethanol to yield the final product as a white crystalline solid.
Applications in Research and Development
The unique structural features of 2-Hydrazinyl-4-methylbenzo[d]thiazole make it a compound of significant interest in several fields.
-
Agrochemicals: It is a known intermediate in the synthesis of the fungicide tricyclazole.[5]
-
Pharmaceutical Chemistry: This molecule serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including:
-
Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.[4]
-
Anti-inflammatory Effects: Certain modified structures show potential as anti-inflammatory agents.[4][7]
-
Antitumor Potential: The benzothiazole core is a well-known pharmacophore in anticancer drug design, and derivatives of this compound are being explored for this purpose.[4]
-
Enzyme Inhibition: Derivatives have been investigated as inhibitors of enzymes such as H+/K+ ATPase, which is a target for drugs that reduce gastric acid.[7]
-
-
Materials Science: The fluorescent properties of the benzothiazole moiety suggest potential applications in the development of functional materials.[2]
Safety and Handling
As with many hydrazine derivatives, 2-Hydrazinyl-4-methylbenzo[d]thiazole should be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
Conclusion
2-Hydrazinyl-4-methylbenzo[d]thiazole is a heterocyclic compound with a rich chemical profile and significant potential for a broad range of applications. Its well-defined structure, characterized by a reactive hydrazinyl group appended to a benzothiazole core, makes it a valuable intermediate in organic synthesis. The continued exploration of its derivatives is likely to yield novel compounds with important applications in medicine, agriculture, and materials science. This guide provides a foundational understanding of its core properties to support and inspire further research and development efforts.
References
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Liu, X.-F., Yu, X.-Y., & Jiang, S.-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1641. [Link]
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ChemBK. (2024, April 9). 2-hydrazine-4-methylbenzothiazole. Retrieved from [Link]
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PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link]
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Quinoline. 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]
- Google Patents. KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
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Kumar, A., Sharma, S., Sharma, R., & Kumar, P. (2019). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 9(1), 1-13. [Link]
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